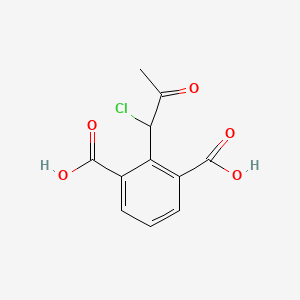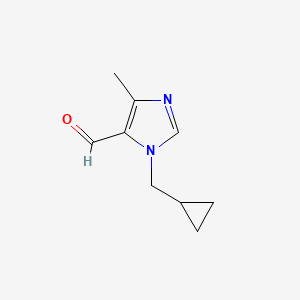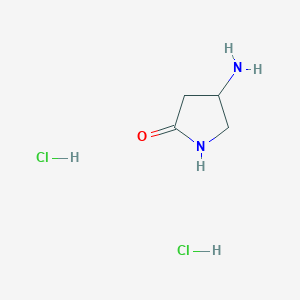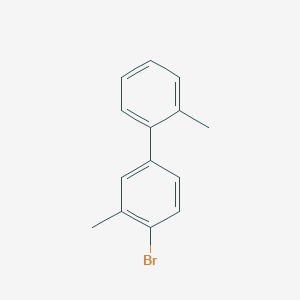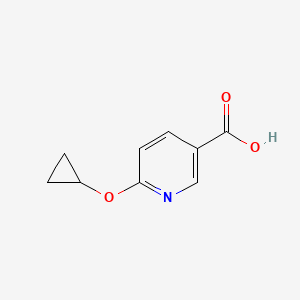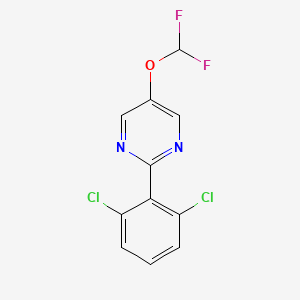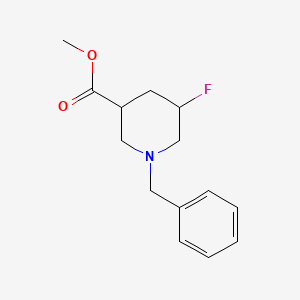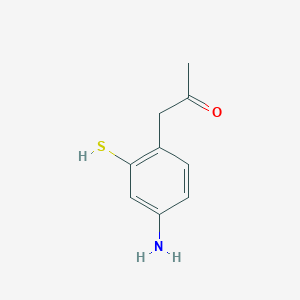
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO2S. It is a derivative of benzene, characterized by the presence of chlorine, trifluoromethylthio, and nitro groups. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as ammonia, leading to the formation of aniline derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophiles: Ammonia, methoxide, and aqueous base are commonly used for substitution reactions.
Hydrogenation Catalysts: Palladium or platinum catalysts are used for the reduction of the nitro group.
Oxidizing Agents: Hydrogen peroxide or peracids are used for the oxidation of the trifluoromethylthio group.
Major Products Formed
Substitution Products: Aniline derivatives, phenol derivatives, and anisole derivatives.
Reduction Products: Amino derivatives such as 1,4-dichloroaniline.
Oxidation Products: Sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target molecules . These interactions can modulate biological pathways and lead to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but lacks the nitro group.
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene: Contains a fluorine atom instead of a nitro group.
Uniqueness
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is unique due to the presence of both the trifluoromethylthio and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H2Cl2F3NO2S |
|---|---|
Molekulargewicht |
292.06 g/mol |
IUPAC-Name |
2,5-dichloro-1-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H |
InChI-Schlüssel |
MEGVCDRHEVTACN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)SC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


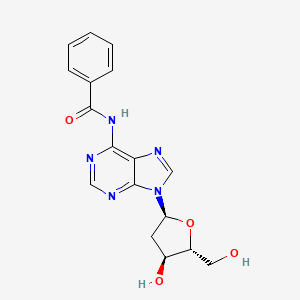
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
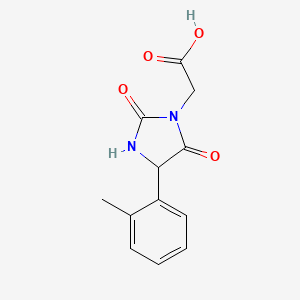

![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
